
3,5-Dimethylhexa-2,4-dienoic acid
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Overview
Description
3,5-Dimethylhexa-2,4-dienoic acid is a chemical compound characterized by its conjugated diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination, cyclization, and ring-opening reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylhexa-2,4-dienoic acid undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Oxidation and Reduction: The diene structure allows for oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., peroxides). Reaction conditions typically involve controlled temperatures and solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions can yield halogenated dienes, while oxidation reactions may produce epoxides or hydroxylated derivatives.
Scientific Research Applications
Scientific Research Applications
3,5-Dimethylhexa-2,4-dienoic acid serves as an intermediate in synthesizing more complex organic molecules. The conjugated diene structure makes it useful in developing materials with specific electronic properties.
Potential Therapeutic Applications
Research into the interactions of this compound with biological systems has revealed several key points:
- It has been studied for its potential as a therapeutic agent.
- It may have anti-inflammatory properties.
- It may have anti-cancer properties.
Synthesis of 1,2-dioxolanes
This compound can be used in synthesizing 1,2-dioxolanes related to marine sponge metabolites . Ethyl 3,5-dimethylhexa-2,4-dienoate and its isomeric esters can be synthesized and characterized as model systems . These dienes are treated with mercury acetate followed by sodium borohydride demercuriation to produce unnatural analogs of natural products . A general method for synthesizing further analogs involves LDA-induced condensation of alkan-2-ones with ethyl 3-methylbut-2-eneoate to generate (2Z)-3,5-dimethyl-2,4-dienoic acids, which are then structurally modified .
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with this compound.
Compound Name | Structure | Unique Features |
---|---|---|
Sorbic Acid | Commonly used as a food preservative; less sterically hindered. | |
2-Hexenoic Acid | Contains one double bond; utilized in flavoring. | |
3-Methylcrotonic Acid | Similar chain length; involved in metabolic pathways. | |
4-Methylpentenoic Acid | One double bond; used in organic synthesis. |
The specific arrangement of methyl groups and conjugated double bonds in this compound influences its reactivity and biological properties compared to these similar compounds.
Total Synthesis of (−)-Spirotryprostatin B
This compound is used in the total synthesis of (−)-Spirotryprostatin B . Carboxylic acid is coupled with 2-(triisopropylsilyloxy .
Preparation of Chiral Propargylester
Mechanism of Action
The mechanism of action of 3,5-Dimethylhexa-2,4-dienoic acid in chemical reactions involves the interaction of its conjugated diene system with various reagents. For example, in electrophilic addition reactions, the diene system can stabilize carbocation intermediates through resonance, facilitating the addition of electrophiles . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadienoic Acid:
3,5-Dimethylhexa-2,4-dienamide: This compound is an amide derivative of 3,5-Dimethylhexa-2,4-dienoic acid and shares similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methyl groups at positions 3 and 5 can also affect the compound’s physical properties, such as its boiling and melting points.
Properties
CAS No. |
83612-62-8 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,5-dimethylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-6(2)4-7(3)5-8(9)10/h4-5H,1-3H3,(H,9,10) |
InChI Key |
XUNXHADHEIKFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
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